REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[O:7]C(=O)[NH:9][C:4]=2[CH:3]=1.[CH3:14][NH2:15]>>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:13]=[CH:12][C:5]=1[C:6]([NH:15][CH3:14])=[O:7]
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(OC(N2)=O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
aqueous solution
|
Quantity
|
19.8 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
The aqueous solution was extracted with methylene chloride (3×)
|
Type
|
WASH
|
Details
|
washed with 5% NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil that
|
Type
|
CUSTOM
|
Details
|
was used without further purification (434 mg, 62% yield)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NC)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |